Cas no 2091599-41-4 (ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate)

Ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound featuring a tetrahydroindazole core with a hydroxyl group at the 4-position and an ester moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The hydroxyl group enhances reactivity for further functionalization, while the ester group offers flexibility for derivatization or hydrolysis. Its stable tetrahydroindazole framework makes it a valuable intermediate for developing biologically active molecules. The compound is typically characterized by high purity and consistent performance, ensuring reliability in complex synthetic pathways. Its well-defined physicochemical properties facilitate precise handling in laboratory and industrial settings.
ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate structure
2091599-41-4 structure
商品名:ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS番号:2091599-41-4
MF:C11H16N2O3
メガワット:224.256342887878
MDL:MFCD34600294
CID:5617452
PubChem ID:131606701

ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole -3-carboxylate
    • 1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-4-hydroxy-1-methyl-, ethyl ester
    • 2091599-41-4
    • ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
    • EN300-29141416
    • MDL: MFCD34600294
    • インチ: 1S/C11H16N2O3/c1-3-16-11(15)10-9-7(13(2)12-10)5-4-6-8(9)14/h8,14H,3-6H2,1-2H3
    • InChIKey: WEHSEHMAFRVMHQ-UHFFFAOYSA-N
    • ほほえんだ: OC1C2C(C(=O)OCC)=NN(C)C=2CCC1

計算された属性

  • せいみつぶんしりょう: 224.11609238g/mol
  • どういたいしつりょう: 224.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • ふってん: 403.2±45.0 °C(Predicted)
  • 酸性度係数(pKa): 13.54±0.20(Predicted)

ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-29141416-0.25g
ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95.0%
0.25g
$601.0 2025-03-19
Enamine
EN300-29141416-1g
ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95%
1g
$1214.0 2023-09-06
Enamine
EN300-29141416-5g
ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95%
5g
$3520.0 2023-09-06
Aaron
AR028GDG-2.5g
ethyl4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95%
2.5g
$3297.00 2025-02-16
Aaron
AR028GDG-10g
ethyl4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95%
10g
$7204.00 2023-12-15
Enamine
EN300-29141416-10g
ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95%
10g
$5221.0 2023-09-06
Enamine
EN300-29141416-0.1g
ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95.0%
0.1g
$420.0 2025-03-19
Enamine
EN300-29141416-5.0g
ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95.0%
5.0g
$3520.0 2025-03-19
Aaron
AR028GDG-500mg
ethyl4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95%
500mg
$1328.00 2025-02-16
Aaron
AR028GDG-1g
ethyl4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
2091599-41-4 95%
1g
$1695.00 2025-02-16

ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 関連文献

ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylateに関する追加情報

Ethyl 4-Hydroxy-1-Methyl-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate (CAS No. 2091599-41-4)

Ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 2091599-41-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a hydroxyl group and an ethyl ester moiety, make it an intriguing candidate for further investigation.

The chemical structure of ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate consists of a tetrahydroindazole core with a hydroxyl group at the 4-position and an ethyl ester at the 3-carboxylic acid position. This configuration imparts specific physicochemical properties that are crucial for its biological activity. The hydroxyl group can participate in hydrogen bonding interactions, enhancing the compound's solubility and binding affinity to target proteins. The ethyl ester moiety contributes to the lipophilicity of the molecule, potentially affecting its cellular permeability and metabolic stability.

Recent studies have explored the pharmacological properties of ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. One notable area of research is its potential as an anti-inflammatory agent. In vitro assays have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway.

Additionally, ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its neuroprotective properties. Preclinical studies using animal models of neurodegenerative diseases have demonstrated that this compound can reduce oxidative stress and neuronal damage. These effects are believed to be mediated through its antioxidant activity and its ability to upregulate neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

The therapeutic potential of ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate extends beyond inflammation and neuroprotection. Research has also explored its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate may have applications in cancer therapy.

The safety profile of ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is another critical aspect of its development as a potential therapeutic agent. Preclinical toxicity studies have indicated that this compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further investigations are necessary to fully understand its long-term safety and potential side effects.

In conclusion, ethyl 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 2091599-41-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies aim to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.